molecular formula C17H22N4O4 B2704779 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea CAS No. 1396866-52-6

1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

Cat. No. B2704779
CAS RN: 1396866-52-6
M. Wt: 346.387
InChI Key: VHWYCZWTGNZPKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea, also known as EKI-785, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea acts as a small molecule inhibitor by binding to the ATP-binding site of EGFR and HER2, thereby inhibiting their activity. This leads to a decrease in downstream signaling pathways that are involved in cell proliferation and survival. In Alzheimer's disease, 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea inhibits the activity of beta-amyloid by binding to its aggregation-prone regions, preventing its aggregation and toxicity. In Parkinson's disease, 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea protects dopaminergic neurons by inhibiting the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine.
Biochemical and Physiological Effects:
1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to have various biochemical and physiological effects. In cancer research, 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to inhibit the migration and invasion of cancer cells. In Alzheimer's disease, 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been found to inhibit the aggregation and toxicity of beta-amyloid. In Parkinson's disease, 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to protect dopaminergic neurons by inhibiting the activity of MAO-B.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea in lab experiments is its specificity for EGFR and HER2, which allows for targeted inhibition of these receptors. Additionally, 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the research of 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea. One direction is to investigate its potential therapeutic applications in other diseases, such as non-small cell lung cancer and glioblastoma. Another direction is to study its effects on other signaling pathways that are involved in cell proliferation and survival. Additionally, future research can focus on improving the solubility of 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea to facilitate its administration in experiments.

Synthesis Methods

The synthesis of 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea involves the reaction of 2,4-dimethoxyaniline with ethyl acetoacetate to form 1-(2,4-dimethoxyphenyl)-3-ethoxycarbonylprop-2-en-1-one. This intermediate is then reacted with 4-ethyl-6-oxo-1,6-dihydropyrimidine-2-carboxylic acid ethyl ester to form 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea.

Scientific Research Applications

1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been shown to inhibit the growth of cancer cells by targeting the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2). Additionally, 1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has been found to inhibit the activity of beta-amyloid, a protein that is associated with Alzheimer's disease, and to protect dopaminergic neurons in Parkinson's disease.

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[2-(4-ethyl-6-oxopyrimidin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-4-12-9-16(22)21(11-19-12)8-7-18-17(23)20-14-6-5-13(24-2)10-15(14)25-3/h5-6,9-11H,4,7-8H2,1-3H3,(H2,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWYCZWTGNZPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C=N1)CCNC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dimethoxyphenyl)-3-(2-(4-ethyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

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